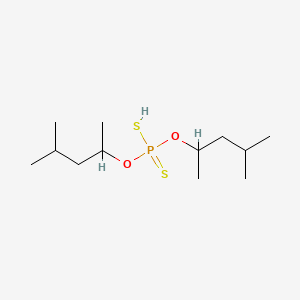
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate is an organic compound with the molecular formula C6H14O. It is also known by other names such as isobutylmethylcarbinol and methylisobutylcarbinol . This compound is used in various industrial applications, including as a frother in mineral flotation and in the production of lubricant oil additives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate typically involves the reaction of 2-Pentanol, 4-methyl- with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the hydrogen phosphorodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and as a model compound in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Pentanol, 4-methyl-, hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the specific target. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pentanol: Similar in structure but lacks the hydrogen phosphorodithioate group.
4-Methyl-2-pentanol: Another isomer with similar properties but different molecular arrangement.
Methylisobutylcarbinol: A common name for 2-Pentanol, 4-methyl-, with similar industrial applications.
Uniqueness
2-Pentanol, 4-methyl-, hydrogen phosphorodithioate is unique due to its specific functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
6028-47-3 |
|---|---|
Molecular Formula |
C12H27O2PS2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
bis(4-methylpentan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,16,17) |
InChI Key |
KGYKKBGZPGVFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)S |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


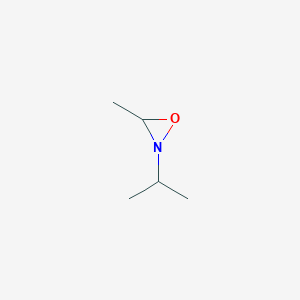
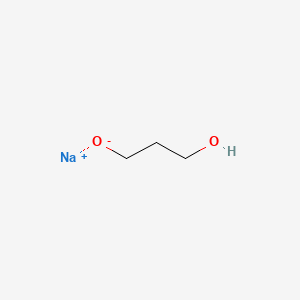
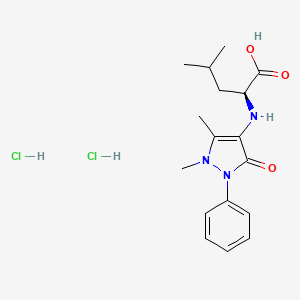
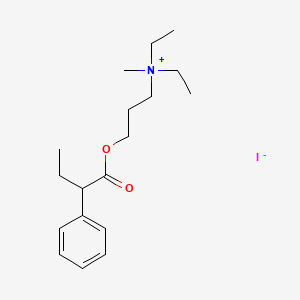

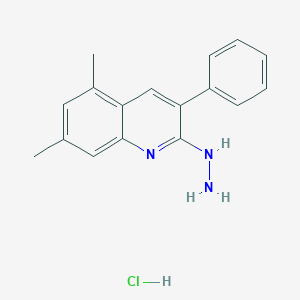
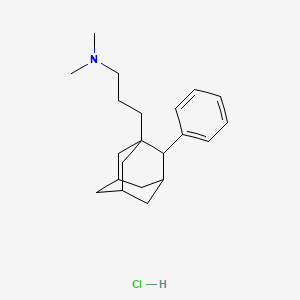
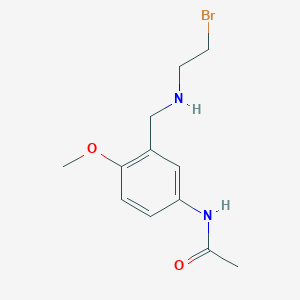
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
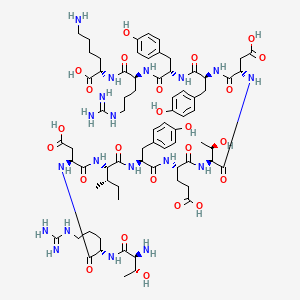
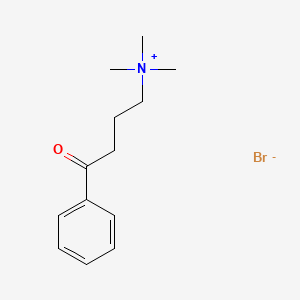
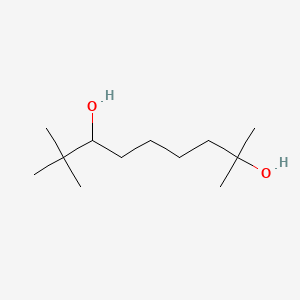
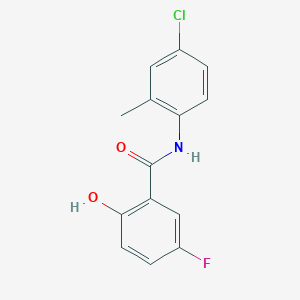
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
